Methimazole thio-b-D-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

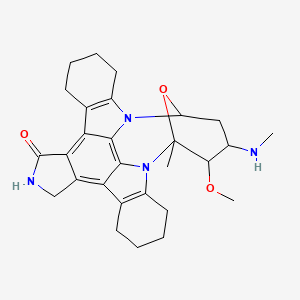

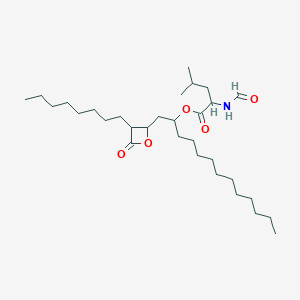

Le méthimazole thio-b-D-glucuronide est un dérivé du méthimazole, un médicament antithyroïdien bien connu utilisé principalement dans le traitement de l'hyperthyroïdie et de la maladie de Basedow. Ce composé se caractérise par sa solubilité dans l'eau et sa nature non toxique, ce qui en fait une substance précieuse dans diverses applications scientifiques et médicales .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le méthimazole thio-b-D-glucuronide peut être synthétisé à partir du méthimazole par plusieurs méthodes, notamment la chimie click, la fluoration ou la glycosylation . Les conditions réactionnelles spécifiques de ces méthodes varient, mais elles impliquent généralement l'utilisation de catalyseurs et de conditions spécifiques de température et de pression pour faciliter les transformations chimiques souhaitées.

Méthodes de production industrielle : La production industrielle du méthimazole thio-b-D-glucuronide implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification et la cristallisation pour obtenir le produit final sous sa forme souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : Le méthimazole thio-b-D-glucuronide subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier les propriétés du composé et améliorer son applicabilité dans différents domaines .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le méthimazole thio-b-D-glucuronide comprennent les oxydants, les réducteurs et divers catalyseurs. Les conditions réactionnelles, telles que la température, la pression et le choix du solvant, sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux produits formés : Les principaux produits formés à partir des réactions du méthimazole thio-b-D-glucuronide dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le méthimazole thio-b-D-glucuronide a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme réactif pour étudier diverses réactions chimiques et mécanismes. En biologie, il sert d'outil pour étudier les processus cellulaires et les voies métaboliques. En médecine, il est utilisé pour développer de nouveaux agents thérapeutiques et comprendre les mécanismes des maladies. De plus, le composé a des applications industrielles, notamment son utilisation dans la production de produits pharmaceutiques et d'autres produits chimiques .

Mécanisme d'action

Le mécanisme d'action du méthimazole thio-b-D-glucuronide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le méthimazole, le composé parent, inhibe la synthèse des hormones thyroïdiennes en bloquant l'action de la peroxydase thyroïdienne, une enzyme impliquée dans l'iodation des résidus de tyrosine dans la thyroglobuline . Cette inhibition réduit la production d'hormones thyroïdiennes, conduisant à l'amélioration des symptômes de l'hyperthyroïdie . Le dérivé glucuronide conserve ces propriétés tout en présentant une solubilité accrue et une toxicité réduite .

Applications De Recherche Scientifique

Methimazole thio-b-D-glucuronide has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying various chemical reactions and mechanisms. In biology, it serves as a tool for investigating cellular processes and metabolic pathways. In medicine, it is utilized for developing new therapeutic agents and understanding disease mechanisms. Additionally, the compound has industrial applications, including its use in the production of pharmaceuticals and other chemical products .

Mécanisme D'action

The mechanism of action of methimazole thio-b-D-glucuronide involves its interaction with specific molecular targets and pathways. Methimazole, the parent compound, inhibits the synthesis of thyroid hormones by blocking the action of thyroid peroxidase, an enzyme involved in the iodination of tyrosine residues in thyroglobulin . This inhibition reduces the production of thyroid hormones, leading to the amelioration of hyperthyroidism symptoms . The glucuronide derivative retains these properties while also exhibiting enhanced solubility and reduced toxicity .

Comparaison Avec Des Composés Similaires

Le méthimazole thio-b-D-glucuronide peut être comparé à d'autres composés similaires, tels que le propylthiouracile et le carbimazole. Si tous ces composés sont utilisés comme agents antithyroïdiens, le méthimazole thio-b-D-glucuronide se distingue par sa solubilité dans l'eau et sa nature non toxique . Le propylthiouracile, par exemple, est connu pour sa toxicité hépatique, tandis que le carbimazole est un promédicament qui est converti en méthimazole dans l'organisme . Ces différences mettent en évidence les avantages uniques du méthimazole thio-b-D-glucuronide dans diverses applications.

Liste des composés similaires :- Propylthiouracile

- Carbimazole

- Méthimazole

Propriétés

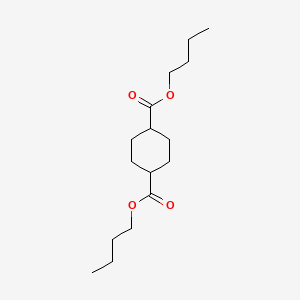

Formule moléculaire |

C10H14N2O6S |

|---|---|

Poids moléculaire |

290.30 g/mol |

Nom IUPAC |

3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid |

InChI |

InChI=1S/C10H14N2O6S/c1-12-3-2-11-10(12)19-9-6(15)4(13)5(14)7(18-9)8(16)17/h2-7,9,13-15H,1H3,(H,16,17) |

Clé InChI |

KENJCTIXBHPRDX-UHFFFAOYSA-N |

SMILES canonique |

CN1C=CN=C1SC2C(C(C(C(O2)C(=O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B12293821.png)